Fmoc-1-アミノ-1-シクロブタンカルボン酸

説明

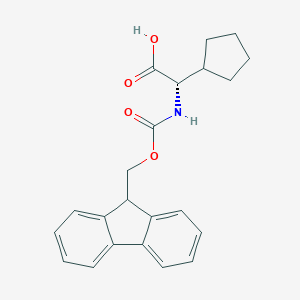

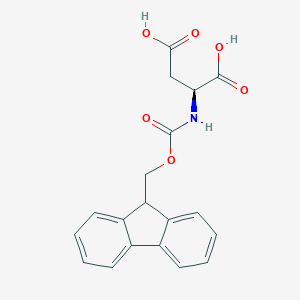

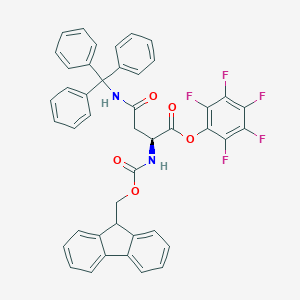

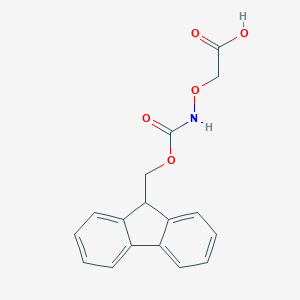

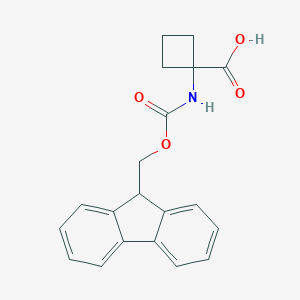

This compound, also known by its CAS Number 885951-77-9, is a chemical with the linear formula C20H19NO4 . It has a molecular weight of 337.38 . The IUPAC name for this compound is 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 574.7°C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .科学的研究の応用

ペプチド合成

“Fmoc-1-アミノ-1-シクロブタンカルボン酸”はペプチド合成において一般的に使用されます . Fmoc基(9-フルオレニルメトキシカルボニル)は、固相ペプチド合成に使用される保護基です。 合成プロセス中に不要なペプチド結合の形成を防ぐために使用されます .

有機合成

この化合物は、有機合成における重要な原料および中間体として役立ちます . これは、幅広い有機化合物の合成に使用され、新素材や医薬品の開発に貢献しています .

医薬品

“Fmoc-1-アミノ-1-シクロブタンカルボン酸”は、製薬業界で重要な役割を果たしています . これは、さまざまな薬の合成に使用され、新しい治療法と治療法の開発に貢献しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

Fmoc-1-amino-1-cyclobutanecarboxylic acid, also known as Fmoc-AC4C-OH, is primarily used in the field of organic synthesis as a protective group or functional group . The primary targets of this compound are the amino groups in peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-AC4C-OH serves as a protective group for the amino group during peptide synthesis . It prevents the amino group from reacting with other reagents in the environment, ensuring that the desired peptide sequence is synthesized without unwanted side reactions .

Result of Action

The primary result of Fmoc-AC4C-OH’s action is the successful synthesis of the desired peptide sequence. By protecting the amino group during synthesis, Fmoc-AC4C-OH ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of Fmoc-AC4C-OH is influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes under high heat or flame . It is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and dichloromethane, but is almost insoluble in water . These properties need to be taken into account when using Fmoc-AC4C-OH in peptide synthesis.

生化学分析

Biochemical Properties

Fmoc-1-amino-1-cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and coupling reagents. The interactions between Fmoc-1-amino-1-cyclobutanecarboxylic acid and these biomolecules facilitate the formation of peptide bonds, enabling the synthesis of complex peptides and proteins .

Cellular Effects

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the production of specific peptides and proteins that are essential for various cellular activities. Fmoc-1-amino-1-cyclobutanecarboxylic acid can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for the synthesis of bioactive peptides .

Molecular Mechanism

At the molecular level, Fmoc-1-amino-1-cyclobutanecarboxylic acid exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the amino group becomes available for peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid can change over time due to factors such as stability and degradation. This compound is generally stable when stored under appropriate conditions, but prolonged exposure to certain environmental factors may lead to degradation. Long-term studies have shown that Fmoc-1-amino-1-cyclobutanecarboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo peptide synthesis experiments .

Dosage Effects in Animal Models

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid in animal models vary with different dosages. At lower doses, this compound can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any negative effects .

Metabolic Pathways

Fmoc-1-amino-1-cyclobutanecarboxylic acid is involved in metabolic pathways related to peptide synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The presence of the Fmoc group influences the metabolic flux and levels of metabolites involved in peptide synthesis, ensuring efficient and selective reactions .

Transport and Distribution

Within cells and tissues, Fmoc-1-amino-1-cyclobutanecarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions help localize and accumulate the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-1-amino-1-cyclobutanecarboxylic acid are crucial for its effective utilization in biochemical reactions .

Subcellular Localization

The subcellular localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity or function. The precise localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is essential for its role in peptide synthesis and other biochemical processes .

特性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLSMDZVGLRTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363749 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885951-77-9 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。